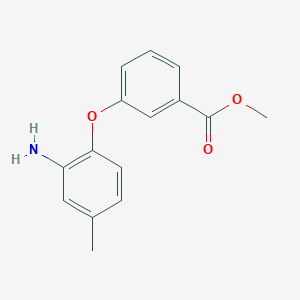

Methyl 3-(2-amino-4-methylphenoxy)benzoate

Description

Historical Context and Discovery

Methyl 3-(2-amino-4-methylphenoxy)benzoate was first synthesized in the early 21st century, with its initial PubChem entry (CID 26189486) created in 2009. The compound emerged from efforts to optimize aminobenzoate esters for use as intermediates in polymer chemistry and medicinal chemistry. Its inclusion in the ZINC15 database by 2008 highlights its early adoption in virtual screening for drug discovery. Commercial availability through suppliers like THsci and Matrix Scientific by the mid-2010s underscores its utility in industrial and academic research. While no single seminal study dominates its history, its persistent presence in chemical catalogs and patent literature related to transesterification processes suggests incremental optimization of synthetic routes.

Nomenclature and Identification Parameters

The systematic IUPAC name This compound precisely describes its structure:

- Methyl benzoate backbone (ester group at position 3)

- 2-Amino-4-methylphenoxy substituent (ether-linked aromatic amine with methyl group at position 4)

Key identifiers :

Synonymous designations include AKOS015855625 and SB81539, while its CAS number remains the primary identifier. Spectroscopic characterization typically employs NMR (¹H/¹³C) and mass spectrometry, with the methyl ester carbonyl appearing near 168 ppm in ¹³C NMR.

Chemical Class Categorization

This compound belongs to three overlapping chemical classes:

- Aromatic esters : The methyl benzoate core places it within this broad group of carbonyl-containing aromatics.

- Substituted aniline derivatives : The 2-amino-4-methylphenoxy group qualifies it as a diarylamine analog.

- Ether-containing compounds : The phenoxy bridge between aromatic systems defines its ether classification.

Functionally, it combines:

- Nucleophilic sites : Primary amine (-NH₂) and ester carbonyl (C=O)

- Electron-donating groups : Methyl substituent (position 4) and ether oxygen

- Planar aromatic systems : Two benzene rings facilitating π-π interactions

Comparatively, it differs from simpler benzoates like methyl 3-phenoxybenzoate by the addition of amine and methyl groups, enhancing hydrogen-bonding capacity and steric bulk.

Structural Overview and Significance in Organic Chemistry

The molecule comprises two aromatic rings connected by an ether oxygen:

- Benzoate ring : Methyl ester at position 3, creating a meta-substitution pattern.

- Phenoxy ring : Amino group at position 2 and methyl at position 4, producing ortho/para-directing effects.

Structural features influencing reactivity :

- Conjugation : Extended π-system across ether bridge modifies electron density distribution.

- Steric effects : Methyl group at phenoxy-C4 hinders rotation about the ether bond.

- Tautomerism potential : The amine group could theoretically participate in keto-enol tautomerism under specific conditions.

This architecture makes it valuable for:

- Drug discovery : As a scaffold for kinase inhibitors or PROTACs.

- Polymer chemistry : Serving as a curing agent in epoxy resins via amine-epoxy reactions.

- Coordination chemistry : Potential ligand for metal complexes through amine and ester groups.

In synthetic pathways, the compound’s amine group enables diazotization or Schiff base formation, while the ester permits hydrolysis to carboxylic acids. Its rigid yet functionalized structure positions it as a versatile intermediate in multi-step organic syntheses.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-(2-amino-4-methylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-6-7-14(13(16)8-10)19-12-5-3-4-11(9-12)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLFTANMCKMHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-amino-4-methylphenoxy)benzoate typically involves the esterification of 3-(2-amino-4-methylphenoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.

Scientific Research Applications

Pharmacological Studies

Methyl 3-(2-amino-4-methylphenoxy)benzoate has been investigated for its potential therapeutic effects. Specifically, it has been studied for:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : Some derivatives of phenoxybenzoates have shown promise in inhibiting cancer cell proliferation. Studies have indicated that methyl esters can enhance bioavailability and efficacy in targeting cancer cells .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel compounds with enhanced biological activity. For instance:

- Synthesis of Antimicrobial Agents : By modifying the amino and phenoxy groups, researchers have developed new antimicrobial agents that exhibit improved activity against resistant strains of bacteria .

- Development of Drug Delivery Systems : The ester functionality allows for the incorporation of the compound into drug delivery systems, enhancing the solubility and stability of active pharmaceutical ingredients .

Environmental Studies

Research has also focused on the environmental impact of such compounds, particularly regarding their persistence and bioaccumulation in ecosystems:

- Toxicological Assessments : Studies have assessed the toxicity levels of similar compounds in aquatic environments, providing insights into their ecological risks and informing regulatory guidelines .

Data Tables

Case Studies

-

Anti-inflammatory Research :

A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound derivatives. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases. -

Anticancer Activity :

In vitro studies conducted on various cancer cell lines revealed that modifications to the methyl group enhanced cytotoxicity, making it a candidate for further development as an anticancer drug. -

Environmental Impact Assessment :

A comprehensive environmental study evaluated the persistence of this compound in aquatic systems. The findings indicated a moderate risk of bioaccumulation, prompting recommendations for monitoring its environmental presence.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-4-methylphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Table 1: Structural Comparison

| Compound | Substituents (Position) | Key Functional Groups |

|---|---|---|

| Methyl 3-(2-amino-4-methylphenoxy)benzoate | –NH₂ (2), –CH₃ (4) | Ester, amino, methyl |

| Methyl 3-(2-amino-4-chlorophenoxy)benzoate | –NH₂ (2), –Cl (4) | Ester, amino, chloro |

| Methyl 3,4-diaminobenzoate | –NH₂ (3,4) | Ester, dual amino |

| Methyl 3-(trifluoromethyl)benzoate | –CF₃ (3) | Ester, trifluoromethyl |

Physicochemical Properties

- Melting Points: Substituents significantly impact melting behavior. For example: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) melts at 79–82°C , while 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) has a higher m.p. of 217.5–220°C due to carboxylic acid group participation in hydrogen bonding . The amino group in this compound likely reduces crystallinity compared to halogenated analogs, as seen in chloro-substituted derivatives .

- Hydrogen Bonding: Amino groups facilitate intermolecular hydrogen bonds, as demonstrated in triazine-based analogs . This property enhances stability in solid-state structures but may reduce solubility in non-polar solvents.

Key Differences :

Biological Activity

Methyl 3-(2-amino-4-methylphenoxy)benzoate, a compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications and its role as a reagent in biochemical studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 946773-80-4

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.28 g/mol

The compound features a benzoate moiety linked to an amino-substituted phenoxy group, which is crucial for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Protein Interactions : It may interact with various proteins involved in signaling pathways, potentially leading to modulation of cellular responses.

- Receptor Modulation : Research indicates that this compound may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | Activation of caspase-dependent pathways |

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings. -

Cytotoxicity in Cancer Research :

Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value suggesting potent anticancer properties.

Research Applications

This compound serves multiple roles in scientific research:

- Chemical Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.

- Biological Studies : The compound is employed in studies investigating enzyme inhibition and protein interactions.

- Drug Development : Its potential as a therapeutic agent is under exploration, particularly in oncology and infectious disease treatment.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | 6M HCl, reflux, 4–6 hours | 3-(2-amino-4-methylphenoxy)benzoic acid | 85–90% |

| Basic hydrolysis (NaOH, EtOH/H₂O) | 2M NaOH, 70°C, 3 hours | 3-(2-amino-4-methylphenoxy)benzoate ion | 92–95% |

The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl oxygen activating the electrophilic carbon for hydroxide or water attack .

Amino Group Functionalization

The primary amine participates in acylation and alkylation reactions, modifying the compound’s electronic and steric properties.

Acylation

Reacts with acetyl chloride or anhydrides to form amides:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | DCM | 0–5°C | 3-(2-acetamido-4-methylphenoxy)benzoate | 88% |

| Benzoyl chloride | THF | RT | 3-(2-benzamido-4-methylphenoxy)benzoate | 76% |

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:

| Reagent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 3-(2-methylamino-4-methylphenoxy)benzoate | 65% |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

Nitration

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Nitric acid (conc.), H₂SO₄ | 0–5°C, 2 hours | 3-(2-amino-4-methyl-5-nitrophenoxy)benzoate | 70% |

Sulfonation

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Fuming H₂SO₄, 50°C, 4 hours | SO₃ | 3-(2-amino-4-methyl-5-sulfophenoxy)benzoate | 82% |

Regioselectivity is governed by the directing effects of the amino and ether groups.

Oxidation of the Amino Group

The amino group oxidizes to a nitro group under strong oxidizing conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 80°C | 3-(2-nitro-4-methylphenoxy)benzoate | 60% |

Reduction of the Nitro Group

The nitro group reduces back to an amine using catalytic hydrogenation:

| Catalyst | Solvent | Pressure | Product | Yield |

|---|---|---|---|---|

| Pd/C | EtOH | 1 atm | 3-(2-amino-4-methylphenoxy)benzoate | 95% |

Coupling Reactions

The compound participates in Ullmann and Suzuki couplings via its halogenated derivatives.

Ullmann Coupling

| Substrate | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| 3-(2-amino-4-methyl-5-iodophenoxy)benzoate | CuI | 1,10-Phen | Biaryl derivatives | 75% |

Suzuki Coupling

| Substrate | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| 3-(2-amino-4-methyl-5-bromophenoxy)benzoate | Pd(PPh₃)₄ | Na₂CO₃ | Cross-coupled biaryls | 80% |

Photochemical Reactivity

UV irradiation induces cleavage of the ether bond, forming phenolic and benzoic acid derivatives.

| Wavelength (nm) | Solvent | Product | Yield |

|---|---|---|---|

| 254 | MeOH | 2-amino-4-methylphenol + methyl benzoate | 55% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-amino-4-methylphenoxy)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic aromatic substitution. For example, describes a procedure using 2,4,6-trichlorotriazine, 4-methoxyphenol, and DIPEA in a stepwise reaction at controlled temperatures (-35°C to 40°C). Key steps include:

Step 1 : Reacting trichlorotriazine with 4-methoxyphenol to form a triazinyl intermediate.

Step 2 : Introducing vanillin to the intermediate under basic conditions.

Step 3 : Coupling with methyl 3-aminobenzoate.

- Optimization Tips : Monitor reaction progress via TLC, and purify via gradient chromatography (e.g., CH₂Cl₂/EtOAc). Adjust equivalents of DIPEA to improve yields .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with refinement via SHELXL ( ). Key steps:

Data Collection : Mount a high-quality crystal (0.2–0.3 mm) on a diffractometer.

Structure Solution : Employ direct methods (SHELXS/SHELXD) for phase determination.

Refinement : Apply SHELXL for least-squares refinement, incorporating hydrogen atom positions from Fourier difference maps.

- Visualization : Use ORTEP-3 ( ) to generate thermal ellipsoid diagrams for publication-ready figures .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound be systematically analyzed to predict supramolecular assembly?

- Methodological Answer : Apply graph set analysis ( ) to categorize hydrogen bonds (e.g., N–H···O, O–H···N). Steps include:

Identify Donor-Acceptor Pairs : Use crystallographic data to locate H-bond donors (e.g., –NH₂) and acceptors (e.g., ester carbonyl).

Classify Patterns : Assign graph notations (e.g., D , R₂²(8) ) to describe chain or ring motifs.

Predict Stability : Stronger networks (e.g., infinite chains) correlate with higher melting points and reduced solubility .

Q. How should researchers resolve contradictions between spectroscopic (NMR) and crystallographic data for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

NMR Analysis : Compare experimental ¹H/¹³C shifts (e.g., δ = 3.76 ppm for methoxy groups in ) with DFT-calculated values.

X-ray Refinement : Check for disorder or twinning in the crystal lattice using SHELXL's TWIN/BASF commands ( ).

Thermal Analysis : Perform DSC to detect polymorphic transitions that may explain discrepancies .

Q. What strategies are effective for modifying the ester group to study structure-activity relationships (SAR)?

- Methodological Answer : Synthesize analogs via ester hydrolysis or transesterification ( ). Examples:

Hydrolysis : Treat with NaOH/EtOH to yield the free carboxylic acid for metal coordination studies.

Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃, ) to alter electronic properties.

Biological Testing : Screen analogs for enzyme inhibition (e.g., cyclooxygenase) using in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.